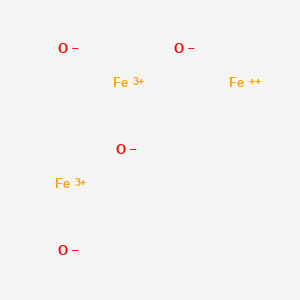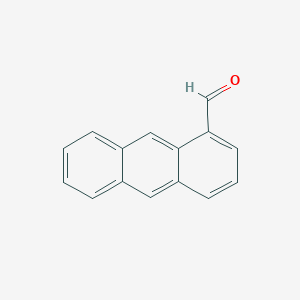
Anthracenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracenecarboxaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Anthracenecarboxaldehyde has various scientific research applications due to its unique properties. It has been used as a fluorescent probe to detect amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
Anthracenecarboxaldehyde works by binding to specific biomolecules and inducing a fluorescence response. It can also generate singlet oxygen upon irradiation with light, which can lead to the destruction of cancer cells in photodynamic therapy.
Effets Biochimiques Et Physiologiques
Anthracenecarboxaldehyde has been shown to have low toxicity and minimal side effects in vitro and in vivo. It has been reported to be non-cytotoxic to human cells and does not induce apoptosis or necrosis. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Anthracenecarboxaldehyde has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its susceptibility to photodegradation.
Orientations Futures
There are several potential future directions for anthracenecarboxaldehyde research. One direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of biomolecules in vivo. Additionally, further research could be conducted to improve its solubility in water and reduce its susceptibility to photodegradation.
Conclusion:
In conclusion, anthracenecarboxaldehyde is a versatile chemical compound that has various scientific research applications. Its unique properties make it a valuable tool for fluorescence-based detection and photodynamic therapy. Further research is needed to explore its potential applications and overcome its limitations.
Propriétés
Numéro CAS |
1140-79-0 |
|---|---|
Nom du produit |
Anthracenecarboxaldehyde |
Formule moléculaire |
C15H10O |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
Clé InChI |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Autres numéros CAS |
31671-77-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

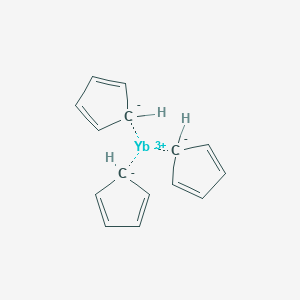
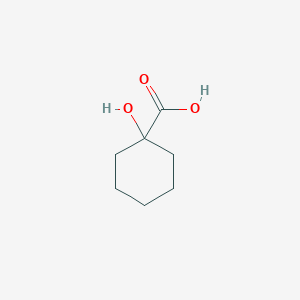
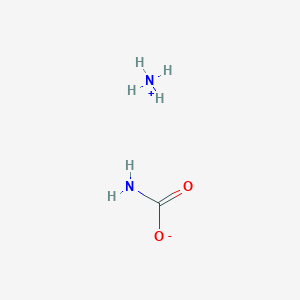
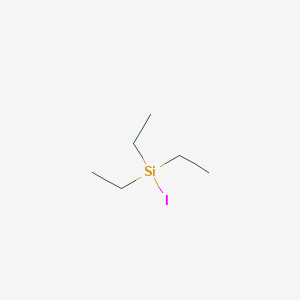
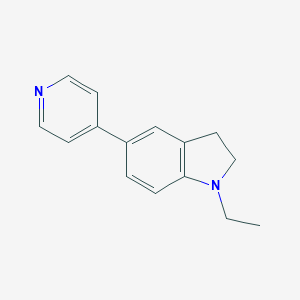
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
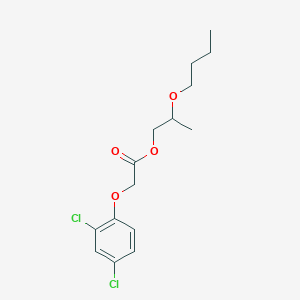
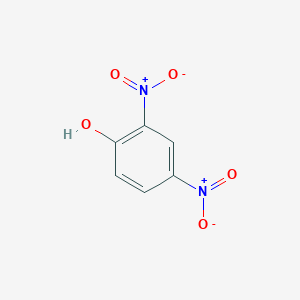
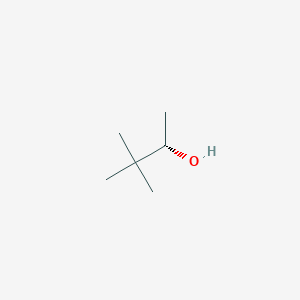
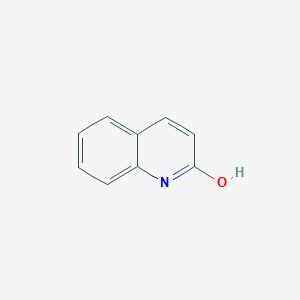
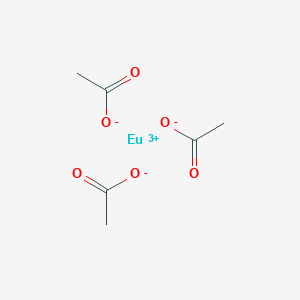
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
